molecular formula C20H31N5O3 B13981752 1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine CAS No. 203520-07-4

1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine

Cat. No.: B13981752
CAS No.: 203520-07-4
M. Wt: 389.5 g/mol
InChI Key: LEVNXDYDEUWRRX-UHFFFAOYSA-N
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Description

4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring, which are common in many pharmacologically active molecules. The presence of a pyrimidine ring further enhances its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the pyrimidine moiety. Common synthetic routes may involve:

    Formation of Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the piperidine or piperazine scaffold.

    Final Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying receptor-ligand interactions.

    Medicine: The compound’s pharmacophore elements suggest potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine and piperazine rings may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-(4-Pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
  • 4-[[1-(6-Methyl-2-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester

Uniqueness

The unique combination of the pyrimidine, piperidine, and piperazine rings in 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

203520-07-4

Molecular Formula

C20H31N5O3

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl 4-[1-(6-methylpyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N5O3/c1-15-13-17(22-14-21-15)23-7-5-16(6-8-23)18(26)24-9-11-25(12-10-24)19(27)28-20(2,3)4/h13-14,16H,5-12H2,1-4H3

InChI Key

LEVNXDYDEUWRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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